molecular formula C11H7F3N6O2S B11053742 1H-1,2,3,4-Tetrazole-1-acetamide, N-[5-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-

1H-1,2,3,4-Tetrazole-1-acetamide, N-[5-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-

Cat. No.: B11053742
M. Wt: 344.28 g/mol
InChI Key: DIUMBGOWCYKTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N~1~-[5-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a tetrazole ring and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N~1~-[5-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]ACETAMIDE typically involves the formation of the tetrazole ring through a click chemistry approach. This method is favored for its efficiency and eco-friendly conditions, such as the use of water as a solvent and moderate reaction temperatures. The benzothiazole moiety can be introduced through a condensation reaction with appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the click chemistry approach, ensuring that the reaction conditions are optimized for large-scale synthesis. This includes maintaining the purity of reagents, controlling reaction temperatures, and using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N~1~-[5-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield nitro derivatives, while reduction of the benzothiazole moiety can produce amine derivatives.

Scientific Research Applications

2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N~1~-[5-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N~1~-[5-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes, while the benzothiazole moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,2,3,4-TETRAAZOL-5-YL)ACETAMIDE: Shares the tetrazole ring but lacks the benzothiazole moiety.

    N-(3,5-DIMETHYLPHENYL)-2-(1-PHENYLTETRAZOL-5-YL)SULFANYLACETAMIDE: Contains a tetrazole ring and a different aromatic moiety.

Uniqueness

The uniqueness of 2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N~1~-[5-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]ACETAMIDE lies in its combination of the tetrazole and benzothiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H7F3N6O2S

Molecular Weight

344.28 g/mol

IUPAC Name

2-(tetrazol-1-yl)-N-[5-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide

InChI

InChI=1S/C11H7F3N6O2S/c12-11(13,14)22-6-1-2-8-7(3-6)16-10(23-8)17-9(21)4-20-5-15-18-19-20/h1-3,5H,4H2,(H,16,17,21)

InChI Key

DIUMBGOWCYKTIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)N=C(S2)NC(=O)CN3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.